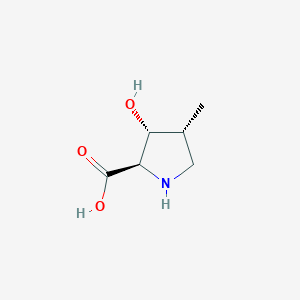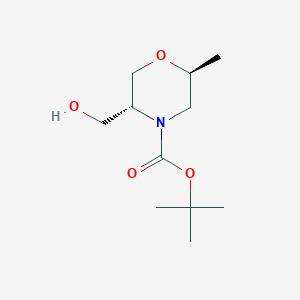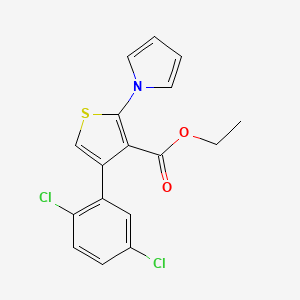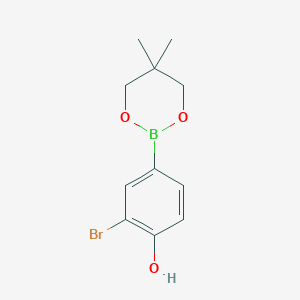
4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid is an organic compound with the molecular formula C8H5Br2FO2. This compound is characterized by the presence of bromine, fluorine, and carboxylic acid functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid typically involves multiple steps. One common method starts with the bromination of 2-fluorotoluene to form 4-bromo-2-fluorotoluene. This intermediate is then subjected to further bromination in the presence of a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromomethyl group. The final step involves the oxidation of the methyl group to a carboxylic acid using an oxidizing agent like potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether are typical reducing agents.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: The major product is the corresponding carboxylic acid.
Reduction Reactions: The major product is the corresponding alcohol.
Scientific Research Applications
4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid depends on its specific application. In chemical reactions, the bromine and fluorine atoms act as electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various substitution reactions. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which are important in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzoic acid: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
2-Bromo-4-fluorobenzoic acid: The position of the bromine and fluorine atoms is reversed, affecting the compound’s reactivity and applications.
4-Bromo-3-fluorobenzoic acid: Lacks the bromomethyl group, similar to 4-Bromo-2-fluorobenzoic acid.
Uniqueness
4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid is unique due to the presence of both bromine and fluorine atoms, as well as the bromomethyl group. This combination of functional groups provides a unique reactivity profile, making it valuable in the synthesis of complex molecules and in various scientific research applications .
Properties
Molecular Formula |
C8H5Br2FO2 |
|---|---|
Molecular Weight |
311.93 g/mol |
IUPAC Name |
4-bromo-2-(bromomethyl)-3-fluorobenzoic acid |
InChI |
InChI=1S/C8H5Br2FO2/c9-3-5-4(8(12)13)1-2-6(10)7(5)11/h1-2H,3H2,(H,12,13) |
InChI Key |
WJEGMZBAJLBOSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)CBr)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


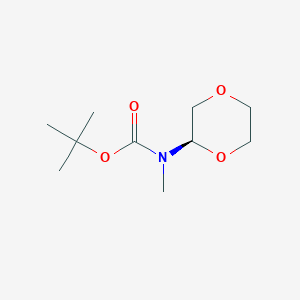
![2-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12862938.png)
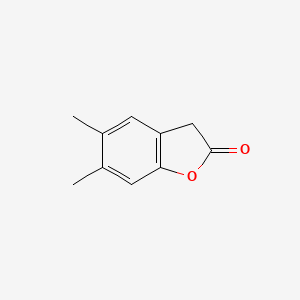
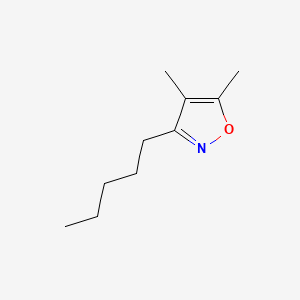
![2-Bromobenzo[d]oxazol-6-ol](/img/structure/B12862947.png)
![2-(Aminomethyl)benzo[d]oxazole-4-methanol](/img/structure/B12862950.png)
![3-Methyl-2-[(Z)-3-methylsulfanyl-phenylimino]-thiazolidin-4-one](/img/structure/B12862957.png)
![2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12862963.png)
